3-(4-Pyridylamino)phthalide
Description
Structure
3D Structure
Properties
CAS No. |
75483-56-6 |
|---|---|
Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-(pyridin-4-ylamino)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C13H10N2O2/c16-13-11-4-2-1-3-10(11)12(17-13)15-9-5-7-14-8-6-9/h1-8,12H,(H,14,15) |
InChI Key |
CPXMAXYXGJYMJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
Chemical Transformations and Derivatization Studies of 3 4 Pyridylamino Phthalide
Reactivity Profile of the Phthalide (B148349) Lactone Ring in 3-(4-Pyridylamino)phthalide
Studies on related phthalide derivatives have shown that the lactone ring can be opened under both acidic and basic conditions. For instance, hydrolysis of the lactone can occur in the presence of strong acids or bases, yielding the corresponding hydroxy acid. Furthermore, nucleophiles such as amines and alcohols can react with the carbonyl group of the lactone to form amides and esters, respectively. nih.gov The specific conditions required for these transformations, such as temperature, solvent, and catalyst, can be tailored to achieve the desired ring-opened product.
The inherent reactivity of the lactone ring provides a strategic entry point for significant structural modifications of the this compound scaffold.
Functionalization and Modification of the 4-Pyridylamino Substituent
The 4-pyridylamino substituent in this compound offers multiple sites for functionalization, primarily at the pyridine (B92270) nitrogen and the secondary amine. The nitrogen atom of the pyridine ring can undergo N-alkylation or N-oxidation, altering the electronic properties and steric bulk of this portion of the molecule.
The secondary amine provides a handle for a variety of chemical transformations. It can act as a nucleophile, participating in reactions such as acylation, sulfonylation, and alkylation. evitachem.com For example, acylation with various acid chlorides or anhydrides can introduce a range of acyl groups, potentially modulating the compound's properties.
Palladium-catalyzed cross-coupling reactions represent another powerful tool for modifying the pyridylamino moiety. Reactions such as the Buchwald-Hartwig amination could be employed to introduce different aryl or heteroaryl groups at the amino position, leading to a diverse library of analogues. Similarly, Suzuki or Stille coupling reactions could be utilized if a halo-substituted pyridine precursor is used in the initial synthesis of the phthalide derivative.
Exploration of Derivatization Strategies for Structural Modification
The structural modification of this compound has been explored through various derivatization strategies to generate analogues with potentially new or improved activities. These strategies often target either the phthalide core or the pyridylamino substituent.
Another key strategy focuses on modifying the 4-pyridylamino group. As mentioned previously, N-alkylation and N-acylation of the secondary amine are common methods. Furthermore, the pyridine ring itself can be functionalized. For instance, electrophilic aromatic substitution reactions could potentially introduce substituents at various positions on the pyridine ring, although the directing effects of the amino group and the ring nitrogen would need to be carefully considered.
The following table summarizes some potential derivatization strategies and the resulting modifications:
| Target Site | Reaction Type | Potential Reagents | Resulting Modification |
| Phthalide Lactone Ring | Nucleophilic Ring Opening | Amines, Alcohols, Grignard reagents | Formation of amides, esters, or tertiary alcohols |
| 4-Pyridylamino (Amine) | N-Acylation | Acid chlorides, Anhydrides | Introduction of various acyl groups |
| 4-Pyridylamino (Amine) | N-Alkylation | Alkyl halides | Introduction of alkyl groups |
| 4-Pyridylamino (Pyridine) | N-Oxidation | Peroxy acids | Formation of a pyridine N-oxide |
| Phthalide Aromatic Ring | Electrophilic Substitution | Nitrating agents, Halogens | Introduction of nitro or halo groups (requires appropriate starting materials) |
Regioselective and Chemoselective Reaction Design for this compound Scaffold Diversification
The presence of multiple reactive sites in this compound necessitates the use of regioselective and chemoselective reaction conditions to achieve controlled diversification of the scaffold. durgapurgovtcollege.ac.inlibretexts.org Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the specific position at which a reaction occurs. durgapurgovtcollege.ac.innih.gov
For instance, in reactions involving both the lactone and the secondary amine, the choice of reagents and reaction conditions is crucial to direct the transformation to the desired site. A mild acylating agent might selectively react with the more nucleophilic secondary amine over the lactone carbonyl. Conversely, a strong nucleophile under harsh conditions might favor ring-opening of the lactone.
Regioselectivity becomes particularly important when considering modifications to the pyridine ring. The directing effects of the amino group (ortho-, para-directing) and the ring nitrogen (meta-directing for electrophilic attack) will influence the position of substitution. nih.govnih.gov For example, electrophilic aromatic substitution on the pyridine ring would likely be directed to the positions ortho and para to the amino group, but the deactivating effect of the ring nitrogen must be considered.
Careful design of reaction sequences, including the use of protecting groups, can enable the selective functionalization of different parts of the molecule. For example, the secondary amine could be temporarily protected to allow for selective modification of the phthalide ring, followed by deprotection and subsequent functionalization of the amine. Such strategies are essential for the systematic exploration of the chemical space around the this compound core.
Advanced Spectroscopic Characterization Techniques in the Structural Elucidation of 3 4 Pyridylamino Phthalide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of 3-(4-Pyridylamino)phthalide is expected to display distinct signals corresponding to the protons on the phthalide (B148349) and pyridine (B92270) rings, as well as the amine and methine protons. The aromatic region (typically δ 7.0-8.5 ppm) would be complex due to the presence of eight protons on two different ring systems.
The four protons of the phthalide's benzene (B151609) ring would appear as a set of multiplets, characteristic of an ortho-substituted pattern. The two protons on the pyridine ring adjacent to the nitrogen (H-2' and H-6') would likely appear as a doublet, while the two protons adjacent to the amino linkage (H-3' and H-5') would appear as another doublet. A key signal would be the methine proton (H-3) on the lactone ring, which would likely appear as a singlet or a doublet depending on the coupling with the N-H proton. The amine proton (N-H) itself would likely present as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analysis of structurally similar compounds.
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| Phthalide Aromatic (H-4, H-5, H-6, H-7) | 7.50 - 7.95 | Multiplets |
| Pyridyl (H-2', H-6') | ~8.20 | Doublet |
| Pyridyl (H-3', H-5') | ~6.80 | Doublet |
| Methine (H-3) | ~6.50 | Singlet / Doublet |
Carbon-13 (¹³C) NMR Analysis (including APT experiments)
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, 13 distinct carbon signals are expected. An Attached Proton Test (APT) or similar experiment would help differentiate between quaternary carbons, CH, CH₂, and CH₃ groups.
Key signals would include the carbonyl carbon (C=O) of the lactone ring, expected at a downfield shift of approximately 170 ppm. The carbon atoms of the pyridine ring would appear in the aromatic region, with those adjacent to the nitrogen (C-2' and C-6') being significantly deshielded. The methine carbon (C-3), bonded to both an oxygen and a nitrogen, would be found around 80-90 ppm. The remaining aromatic carbons of the phthalide ring would produce signals in the 120-140 ppm range.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of structurally similar compounds like phthalide. chemicalbook.com
| Carbon Assignment | Predicted Chemical Shift (δ ppm) | Carbon Type (from APT) |
|---|---|---|
| Lactone Carbonyl (C-1) | ~170 | C (quaternary) |
| Methine Carbon (C-3) | ~85 | CH |
| Phthalide Aromatic (C-3a, C-7a) | 125 - 150 | C (quaternary) |
| Phthalide Aromatic (C-4, C-5, C-6, C-7) | 122 - 135 | CH |
| Pyridyl (C-4') | ~155 | C (quaternary) |
| Pyridyl (C-2', C-6') | ~150 | CH |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The spectrum of this compound would be characterized by several key absorption bands. A strong, sharp peak corresponding to the lactone carbonyl (C=O) stretching vibration is expected around 1760 cm⁻¹. The N-H stretching of the secondary amine should appear as a medium-to-sharp band in the region of 3300-3400 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the aromatic rings would be observed in the 1500-1600 cm⁻¹ region. Finally, the C-O-C stretching of the lactone ether linkage would produce a strong band in the 1050-1250 cm⁻¹ range.
Table 3: Key FT-IR Absorption Bands for this compound Predicted data based on spectral analysis of related naphthalimide and phthalide structures. researchgate.netresearchgate.net
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3400 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Lactone Carbonyl (C=O) | Stretch | ~1760 | Strong |
| Aromatic C=C / C=N | Stretch | 1500 - 1600 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive technique that provides information about the molecular weight and structural fragments of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺. For this compound (C₁₃H₁₀N₂O₂), the expected molecular weight is approximately 226.07 g/mol . The ESI-MS spectrum would therefore be expected to show a prominent peak at an m/z (mass-to-charge ratio) of 227.08, corresponding to the [M+H]⁺ ion. uni.lu Depending on the conditions, adducts with sodium [M+Na]⁺ at m/z 249.06 might also be observed. uni.lu
High-Resolution Mass Spectrometry (HR-MS)
HR-MS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula. The calculated monoisotopic mass for C₁₃H₁₀N₂O₂ is 226.07423 Da. uni.lu An HR-MS measurement yielding a mass value extremely close to this calculated value would provide strong evidence for the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.
Table 4: Predicted Mass Spectrometry Data for this compound Data based on predicted values from PubChem. uni.lu
| Ion Type | Molecular Formula | Calculated m/z |
|---|---|---|
| [M]⁺ | C₁₃H₁₀N₂O₂ | 226.07368 |
| [M+H]⁺ | C₁₃H₁₁N₂O₂⁺ | 227.08151 |
| [M+Na]⁺ | C₁₃H₁₀N₂O₂Na⁺ | 249.06345 |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive analytical method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This powerful technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's structure and properties. By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete map of electron density and, consequently, atomic positions can be generated.
While specific crystallographic data for this compound is not available in the surveyed scientific literature, the analysis of closely related 3-substituted phthalide derivatives provides a robust framework for predicting its solid-state structure. uni.luarabjchem.org For instance, the crystal structure of 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, which shares the core phthalide structure, has been determined. arabjchem.org
In such structures, the phthalide group itself is typically planar or nearly planar. arabjchem.org A key structural parameter for this compound would be the dihedral angle formed between the plane of the phthalide system and the plane of the pyridyl ring. This angle is crucial as it dictates the degree of steric hindrance and influences the electronic communication between the two aromatic systems. The solid-state packing of the molecules would be stabilized by a network of intermolecular hydrogen bonds, likely involving the amine proton (N-H) and the carbonyl oxygen (C=O) or the pyridyl nitrogen, forming a three-dimensional supramolecular architecture. arabjchem.org
To illustrate the type of data obtained from a single-crystal XRD analysis, the crystallographic parameters for the related compound, 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, are presented below. arabjchem.org
Table 1: Illustrative Crystallographic Data for a Related Phthalide Derivative (Note: Data for 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, not this compound) arabjchem.org
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.9351(4) |
| b (Å) | 11.1687(6) |
| c (Å) | 16.1281(9) |
| α (°) | 73.713(5) |
| β (°) | 80.362(5) |
| γ (°) | 72.882(4) |
| Volume (ų) | 1313.4(1) |
| Z | 4 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic structure of molecules containing chromophores. By measuring the absorption of light in the UV and visible regions, it provides information about the electronic transitions between molecular orbitals. The structure of this compound contains several chromophoric systems: the phthalide core (which includes a benzene ring and a carbonyl group) and the pyridyl ring.
The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to two main types of electronic transitions:
π → π* (pi to pi-star) transitions: These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings (benzene and pyridine).
n → π* (n to pi-star) transitions: These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital, often associated with the carbonyl group.
A significant feature in the spectrum would likely be a band resulting from Intramolecular Charge Transfer (ICT). researchgate.net In this molecule, the pyridylamino group can act as an electron donor (D) and the phthalide moiety, particularly the carbonyl group, can act as an electron acceptor (A). This D-π-A structure facilitates an electronic transition where electron density moves from the donor to the acceptor part of the molecule upon photoexcitation. researchgate.net This ICT band is often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net
While specific experimental UV-Vis data for this compound is not detailed in the available literature, studies on analogous 3-(phenylamino)isobenzofuran-1(3H)-ones confirm the presence of absorption bands influenced by substituents and solvent, supporting the expected ICT character. researchgate.net
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Associated Chromophore(s) | Expected Wavelength Region |
| π → π | Benzene ring, Pyridyl ring | High Energy (Shorter Wavelength, <300 nm) |
| n → π | Carbonyl group (C=O) | Lower Energy (Longer Wavelength, >300 nm) |
| ICT | Pyridylamino → Phthalide system | Lower Energy (Longer Wavelength, often >300 nm) |
Computational and Theoretical Chemistry Investigations of 3 4 Pyridylamino Phthalide
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. scirp.orgnih.gov The process involves minimizing the total energy of the molecule with respect to the positions of its nuclei.
For 3-(4-Pyridylamino)phthalide, a DFT calculation would begin with an initial guess of its structure. The calculation would then iteratively adjust the bond lengths, bond angles, and dihedral angles until the lowest energy state (the ground state) is found. The results of such a study would be presented in a table detailing these optimized geometric parameters. This optimized structure is crucial as it represents the most probable conformation of the molecule and serves as the foundation for all other computational property predictions. scirp.org
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org
HOMO: This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons; a higher energy HOMO indicates a better electron donor. scirp.org
LUMO: This is the innermost orbital that is empty of electrons. The energy of the LUMO corresponds to the molecule's ability to accept electrons; a lower energy LUMO signifies a better electron acceptor. scirp.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. sapub.org A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. scirp.orgsapub.org FMO analysis for this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution to identify which parts of the molecule are involved in electron donation and acceptance.
Based on the HOMO and LUMO energies obtained from DFT calculations, a set of global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These concepts arise from Conceptual DFT.
Chemical Potential (μ): Represents the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." scirp.org
Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule will undergo electronic changes during a reaction.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, or electron acceptor.
Calculating these descriptors for this compound would provide quantitative insight into its reactivity, helping to predict its behavior in chemical reactions.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their electronically excited states. nih.gov It is a primary method for computationally predicting the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. researchgate.netnih.gov
A TD-DFT calculation for this compound would compute the energies of its electronic transitions (e.g., from the HOMO to the LUMO). These transition energies correspond to the wavelengths of light the molecule absorbs. The output provides the maximum absorption wavelength (λmax) and the oscillator strength (f), which relates to the intensity of the absorption peak. nih.gov These theoretical predictions can be compared with experimentally measured spectra to validate the computational model.
Molecular Docking Studies for Biological Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.govmdpi.com It is a critical tool in drug discovery for screening potential drug candidates and understanding their mechanism of action.
In a molecular docking study of this compound, the 3D structure of the compound (obtained from DFT optimization) would be computationally placed into the active site of a specific biological target. A scoring function is then used to evaluate the different possible binding poses.
The results provide two key pieces of information:
Binding Mode: The most likely three-dimensional orientation of the ligand within the receptor's binding site. This includes identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. mdpi.com
Binding Affinity: A calculated score (often expressed as binding energy in kcal/mol) that estimates the strength of the ligand-receptor interaction. A lower (more negative) binding energy suggests a stronger and more stable interaction.
These predictions can guide the design of more potent and selective analogs and provide a hypothesis for the compound's biological activity that can be tested experimentally.
Analysis of Molecular Interactions at the Active Site (e.g., Hydrogen Bonding, Arene-H Interactions)
The binding affinity of this compound within the active site of a target protein is governed by a variety of non-covalent interactions. Computational docking studies are instrumental in elucidating these interactions, providing insights into the specific atomic contacts that stabilize the ligand-protein complex. Key interactions for a molecule like this compound typically include hydrogen bonding and arene-H (C-H···π) interactions.
Hydrogen Bonding: The structure of this compound features several hydrogen bond donors and acceptors. The secondary amine linker (N-H) can act as a hydrogen bond donor. The nitrogen atom of the pyridyl ring and the oxygen atom of the phthalide's lactone ring are potential hydrogen bond acceptors. Molecular docking simulations can predict the formation of hydrogen bonds with specific amino acid residues in the active site. For instance, the pyridyl nitrogen might interact with the side chain of a donor residue like Tyrosine, while the lactone carbonyl oxygen could accept a hydrogen bond from a residue such as Lysine. The stability of these interactions is highly dependent on the geometry and distance between the donor and acceptor atoms.
A representative summary of potential molecular interactions for a this compound analog is presented in the table below, based on typical findings from molecular docking studies of similar heterocyclic compounds.
| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues | Typical Distance (Å) |
| Hydrogen Bond (Donor) | Amine Linker (N-H) | Asp, Glu, Main-chain C=O | 2.8 - 3.5 |
| Hydrogen Bond (Acceptor) | Pyridyl Nitrogen | Ser, Thr, Tyr, Lys, Arg | 2.7 - 3.3 |
| Hydrogen Bond (Acceptor) | Lactone Carbonyl Oxygen | Lys, Arg, Asn, Gln | 2.8 - 3.2 |
| Arene-H (C-H···π) | Phthalide (B148349) Ring | Gly, Ala, Val, Leu, Ile | 3.0 - 4.0 |
| Arene-H (C-H···π) | Pyridyl Ring | Aromatic residues (Phe, Tyr, Trp) | 3.0 - 4.0 |
| π-π Stacking | Phthalide or Pyridyl Ring | Phe, Tyr, Trp, His | 3.5 - 5.0 |
Virtual Screening Methodologies for Related Derivatives
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For the discovery of novel derivatives related to this compound, several virtual screening methodologies can be employed. These can be broadly categorized into ligand-based and structure-based approaches.
Ligand-Based Virtual Screening (LBVS): When the three-dimensional structure of the target protein is unknown, LBVS methods can be utilized. These methods rely on the knowledge of other molecules that bind to the target of interest. A common LBVS approach is pharmacophore modeling. A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For derivatives of this compound, a pharmacophore model could be generated based on the key interaction features identified in the parent molecule, such as hydrogen bond donors/acceptors and aromatic rings. This model would then be used to screen large compound databases for molecules that match the pharmacophore query.
Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is available, SBVS methods, such as molecular docking, can be performed. In this approach, a library of compounds is docked into the active site of the protein, and the binding of each compound is evaluated using a scoring function. The scoring function estimates the binding affinity, and the compounds are ranked based on their scores. High-scoring compounds are then selected for further investigation. This methodology allows for the identification of derivatives with potentially improved binding affinity or a different binding mode compared to the original scaffold.
The table below summarizes common virtual screening methodologies applicable to the discovery of derivatives related to this compound.
| Methodology | Description | Requirements | Outcome |
| Pharmacophore-Based Screening | Uses a 3D arrangement of chemical features (pharmacophore) essential for biological activity to search for matching molecules in a database. | A set of active molecules to derive the pharmacophore model. | A list of hit compounds that match the pharmacophore query. |
| Molecular Similarity Searching | Identifies molecules in a database that are similar to a known active compound (e.g., this compound) based on 2D or 3D similarity metrics. | At least one known active molecule. | A ranked list of molecules based on their similarity to the query molecule. |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. | 3D structure of the target protein. | A ranked list of compounds based on their predicted binding affinity (docking score). |
| 3D-QSAR (Quantitative Structure-Activity Relationship) | Relates the 3D properties of a set of molecules to their biological activity to build a predictive model. | A dataset of compounds with known activities and their 3D structures. | A predictive model that can estimate the activity of new, untested compounds. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility and the dynamic nature of its interaction with a biological target. nih.gov
Conformational Analysis: this compound possesses several rotatable bonds, allowing it to adopt various conformations in solution and within a protein's binding site. MD simulations can explore the conformational landscape of the molecule by simulating its movements in a solvent environment (typically water) over a period of nanoseconds to microseconds. The resulting trajectory provides information on the preferred conformations, the energy barriers between them, and how the conformational equilibrium might be influenced by the environment. This is crucial for understanding which conformation is biologically active.
Binding Dynamics: When this compound is simulated in complex with its target protein, MD simulations can reveal the stability of the binding pose predicted by molecular docking. These simulations can show how the ligand and protein adapt to each other's presence, the persistence of key interactions (like hydrogen bonds) over time, and the role of water molecules in mediating the interaction. Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. Analysis of the simulation trajectory can also identify key residues that are crucial for the stability of the complex, which can guide the design of new derivatives with improved binding properties.
The following table outlines typical parameters for an MD simulation study of a ligand-protein complex involving a molecule like this compound.
| Parameter | Typical Value/Method | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system as a function of its atomic coordinates. |
| Water Model | TIP3P, SPC/E | Explicitly represents the solvent environment. |
| System Size | ~50,000 - 100,000 atoms | Includes the protein, ligand, water, and counter-ions to neutralize the system. |
| Simulation Time | 100 - 1000 ns | Allows for sufficient sampling of conformational space and observation of binding events. |
| Temperature | 300 K | Simulates physiological conditions. |
| Pressure | 1 atm | Simulates physiological conditions. |
| Analysis Methods | RMSD, RMSF, Hydrogen Bond Analysis, Principal Component Analysis (PCA) | To analyze the stability of the complex, flexibility of the protein and ligand, and dominant motions. |
Mechanistic Biological Studies of 3 4 Pyridylamino Phthalide and Its Analogues
Structure-Activity Relationship (SAR) Elucidation for the Phthalide (B148349) Scaffold
The relationship between the chemical structure of phthalide derivatives and their biological activity is a critical area of investigation for the development of new therapeutic agents. By systematically modifying the phthalide scaffold and observing the resulting changes in biological effects, researchers can identify key structural features responsible for desired activities.
Influence of Substituents on the Phthalide Core on Biological Activity
The biological activity of phthalide-based compounds can be significantly modulated by the introduction of various substituents onto the phthalide core. Both the type and position of these substituents play a crucial role in determining the compound's efficacy and mechanism of action.
Research has shown that the presence of an -OH group on the benzene (B151609) ring of phthalide derivatives can positively influence their bioactivity. researchgate.net Conversely, the introduction of a double side chain at the C-3 position of the phthalide has been associated with lower binding and activation properties compared to compounds with a single chain. researchgate.net Studies on other phthalide derivatives have indicated that the addition of extra substituents does not necessarily lead to enhanced activity. researchgate.net
The versatility of the phthalide scaffold allows for the introduction of a wide range of substituents, including both electron-withdrawing and electron-releasing groups. acs.orgacs.org These modifications can be made at various positions on the phthalide core, such as the 5- or 6-position, and have been shown to be well-tolerated in synthetic processes. acs.orgacs.org For instance, the incorporation of naphthyl, 5,6-dichloro, 5,6-dimethyl, perfluoro, and perbromo substitutions on the aromatic core of 3-hydroxyphthalide derivatives has been successfully achieved. whiterose.ac.uk
The nature of the substituent at the 3-position of the phthalide core is also a key determinant of biological activity. For example, in a series of 3-hydroxyphthalide esters, a C(3)-ethyl substituent resulted in improved yield and selectivity in chemical reactions compared to a C(3)-methyl group. whiterose.ac.uk Furthermore, a C(3)-phenyl substituent at the carbinol center led to high enantioselectivity. whiterose.ac.uk
These findings underscore the importance of the substitution pattern on the phthalide core for tailoring the biological properties of this class of compounds.
Role of the 4-Pyridylamino Moiety in Modulating Biological Response
The 4-pyridylamino moiety is a significant structural component in many biologically active compounds, and its role in modulating the biological response of phthalide analogues is of considerable interest. The pyridine (B92270) ring, a heterocyclic structure, is a common framework in medicinal chemistry and is found in numerous FDA-approved drugs due to its diverse biological activities. nih.gov
The antiproliferative activity of pyridine derivatives is influenced by the number and position of substituents on the pyridine ring. nih.gov For example, the presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance antiproliferative activity. nih.gov Conversely, the addition of halogen atoms or bulky groups to pyridine derivatives has been shown to decrease their antiproliferative effects. nih.gov
In the context of phthalimide-phenylpyridine conjugates, which share structural similarities with 3-(4-pyridylamino)phthalide, structure-activity relationship studies have revealed that the substituent group on the phthalimide (B116566) fragment and the linker structure are critical for their inhibitory activity on the Wnt signaling pathway. nih.gov
Furthermore, in a series of pyridine-based 1,3,4-oxadiazole (B1194373) derivatives, the pyridine moiety was a key component of compounds designed as potential anti-tubercular agents. researchgate.net These examples highlight the importance of the pyridyl group in defining the biological profile of a molecule. While direct studies on the 4-pyridylamino moiety of this compound are not detailed in the provided context, the established significance of the pyridine scaffold in related compounds suggests it plays a crucial role in the biological activity of this specific phthalide derivative.
Investigation of Molecular Targets and Intracellular Signaling Pathways
Understanding the molecular targets and the intracellular signaling pathways affected by this compound and its analogues is fundamental to elucidating their mechanism of action. This involves identifying the specific proteins with which these compounds interact and the subsequent downstream effects on cellular processes.
Mechanisms of Enzyme Inhibition and Activation (e.g., Akt1 inhibition)
One of the key molecular targets identified for compounds related to the this compound structure is the protein kinase Akt1. Akt1 is a proto-oncogene that plays a central role in the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, which governs cell growth and survival. nih.gov The activation of Akt1 is a multi-step process that begins with its recruitment to the plasma membrane. plos.org This is followed by phosphorylation at two key sites, Threonine 308 (Thr308) and Serine 473 (Ser473), which leads to its full activation. nih.gov
Allosteric inhibitors of Akt function by stabilizing the inactive "PH-in" conformation of the enzyme. researchgate.net In this conformation, the pleckstrin homology (PH) domain of Akt binds to the kinase domain, effectively blocking the site for ATP binding and preventing the enzyme from associating with the plasma membrane for activation. plos.orgresearchgate.net This mechanism prevents the phosphorylation necessary for Akt activation. researchgate.net
Studies have shown that phosphorylation at Ser473 can confer resistance to certain Akt inhibitors. nih.gov For instance, the Akti-1/2 inhibitor VIII is most effective against Akt1 that is phosphorylated only at Thr308 (pAkt1T308) and shows reduced potency against variants that are also phosphorylated at Ser473. nih.gov This highlights the need to develop inhibitors that are effective against the doubly phosphorylated, and most pathogenic, form of Akt1. nih.gov
The inhibition of the Akt pathway has been shown to induce apoptosis in chronic lymphocytic leukemia (CLL) cells, suggesting its importance as a therapeutic target. haematologica.org
Receptor Binding and Modulation Mechanisms
The interaction of small molecules with cellular receptors is a fundamental process in pharmacology. For G protein-coupled receptors (GPCRs), such as the parathyroid hormone 1 receptor (PTH1R), ligand binding is often a multi-step process. nih.gov The initial step typically involves the binding of the C-terminal part of the ligand to the N-extracellular domain of the receptor. nih.gov This is followed by the insertion of the N-terminal part of the ligand into the transmembrane domain of the receptor, leading to receptor activation. nih.gov
The binding of ligands can stabilize different receptor conformations, which in turn can lead to distinct signaling outcomes. For example, the PTH1R can adopt an R0 conformation that is independent of G protein coupling and can maintain cAMP production even after the receptor is internalized into endosomes. nih.gov
In the context of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors, molecular docking studies of phthalide derivatives have suggested that a free hydroxyl group on the phthalimide head and a suitable hydrophobic tail are beneficial for PPAR-γ activation. researchgate.net PPARs act as transcription factors that regulate the expression of genes involved in various metabolic processes. nih.gov
While the specific receptor binding mechanisms for this compound are not explicitly detailed, the principles of ligand-receptor interactions observed for other complex molecules and related phthalide derivatives provide a framework for understanding its potential modes of action. The architecture of a multivalent ligand can influence whether it acts as an inhibitor or an effector by favoring different binding mechanisms. ualberta.ca
DNA/RNA Interaction Mechanisms and Binding Affinities
Small molecules can exert their biological effects by directly interacting with nucleic acids like DNA and RNA. The binding affinity, which is the strength of the interaction between a ligand and its target, is a critical determinant of an aptamer's performance and is often quantified by the dissociation constant (Kd). igem.wiki These interactions can be mediated by various forces, including hydrogen bonding, van der Waals interactions, electrostatic interactions, and hydrophobic interactions. igem.wiki
The development of DNA-encoded libraries (DEL) has provided a powerful tool for screening for small molecules that bind to RNA targets. biorxiv.org A specialized method called "DEL Zipper" has been developed to reduce the interference from single-stranded DNA-RNA interactions during the screening process, allowing for the identification of novel hits that interact with specific RNA structures. biorxiv.org
The binding of small molecules to RNA can be highly specific, targeting distinct structural motifs. For example, studies have identified compounds that bind to G-quadruplex structures in RNA. biorxiv.org The binding affinity of these interactions can be determined using techniques such as microscale thermophoresis (MST) and surface plasmon resonance (SPR). biorxiv.org
While there is no specific information provided regarding the interaction of this compound with DNA or RNA, the general principles of small molecule-nucleic acid interactions are well-established. The ability to design and screen for compounds with high binding affinity and specificity for particular DNA or RNA structures is an active area of research with significant therapeutic potential. mdpi.comnih.gov
Modulation of Specific Cellular Signaling Pathways (e.g., TLR4/NF-κB, ERK/p38, Nrf2/HO-1, MAPK)
The biological activities of this compound and its analogues are underpinned by their ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cell survival. These pathways include the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB), extracellular signal-regulated kinase (ERK)/p38 mitogen-activated protein kinase (MAPK), and the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) cascades.
The TLR4/NF-κB signaling pathway is a critical component of the innate immune response. plos.org TLR4, a pattern recognition receptor, recognizes pathogen-associated molecular patterns like lipopolysaccharide (LPS) from Gram-negative bacteria. plos.orgall-imm.com This recognition triggers a cascade that leads to the activation of the transcription factor NF-κB. plos.orgdovepress.com Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokines such as interleukin (IL)-6, IL-1β, and tumor necrosis factor-alpha (TNF-α). plos.orgfrontiersin.orgnih.gov Some compounds can inhibit this pathway by suppressing the expression of TLR4 and its downstream adapter protein MyD88, thereby preventing NF-κB activation and the subsequent release of inflammatory mediators. frontiersin.org
The MAPK pathways , including the ERK and p38 cascades, are involved in a wide range of cellular processes such as proliferation, differentiation, and stress responses. researchgate.netfrontiersin.org The ERK pathway is often associated with cell survival, while the JNK and p38 pathways are activated by cellular stress and inflammation. researchgate.net External stimuli can activate a three-tiered kinase module, leading to the phosphorylation and activation of MAPKs, which then move to the nucleus to regulate gene expression. researchgate.net The p38 MAPK pathway, in particular, is activated by various stressors, including oxidative stress and inflammatory cytokines. frontiersin.orgmdpi.comnih.gov
The Nrf2/HO-1 pathway is a crucial cellular defense mechanism against oxidative stress. mdpi.com Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. mdpi.com Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. mdpi.combiomolther.org In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of genes encoding antioxidant enzymes, such as heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD). mdpi.complos.org Activation of this pathway enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage. mdpi.complos.org
The interplay between these pathways is complex. For instance, activation of the Nrf2/HO-1 pathway can suppress the TLR4/NF-κB signaling cascade, thereby reducing inflammation. nih.gov This crosstalk highlights the multifaceted mechanisms through which compounds like this compound and its analogues can exert their therapeutic effects.
Mechanistic Insights into Diverse Bioactivities (without detailing specific data)
The diverse biological activities of this compound and its analogues stem from their interactions with the aforementioned signaling pathways. These interactions provide a mechanistic basis for their anti-inflammatory, antioxidant, neuroprotective, antimicrobial, and anticancer properties.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of the TLR4/NF-κB pathway. plos.orgfrontiersin.org By preventing the activation of NF-κB, these molecules can reduce the production of pro-inflammatory cytokines and mediators like nitric oxide (NO). frontiersin.orgnih.gov Some phthalide derivatives have been shown to significantly inhibit NO production in LPS-stimulated microglial and macrophage cells. nih.gov Additionally, the modulation of the MAPK pathway, particularly the inhibition of p38, contributes to their anti-inflammatory properties. researchgate.net The replacement of a free carboxylic group with a 1,3,4-oxadiazole ring in some nonsteroidal anti-inflammatory drugs (NSAIDs) has been shown to retain or even enhance anti-inflammatory activity with reduced side effects. mdpi.com
| Pathway Modulated | Key Proteins/Mediators Affected | Consequence |
| TLR4/NF-κB | TLR4, MyD88, NF-κB, IL-1β, IL-6, TNF-α, iNOS | Reduced pro-inflammatory cytokine and nitric oxide production plos.orgfrontiersin.orgnih.gov |
| MAPK | p38, JNK | Attenuation of inflammatory responses researchgate.netfrontiersin.org |
Mechanisms of Antioxidant Properties
The antioxidant properties of these compounds are largely attributed to their ability to activate the Nrf2/HO-1 signaling pathway. mdpi.comfrontiersin.org This activation leads to an increased expression of antioxidant enzymes like HO-1, SOD, and catalase, which play a vital role in neutralizing ROS. mdpi.commdpi.com By bolstering the cell's endogenous antioxidant defenses, these compounds can mitigate oxidative stress and protect cellular components from damage. mdpi.com The antioxidant mechanism can also involve direct radical scavenging through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. nih.gov The presence of hydroxyl groups on an aromatic ring is a key structural feature for the radical scavenging activity of many phenolic antioxidants. nih.govmdpi.com
| Mechanism | Key Molecules/Processes Involved | Outcome |
| Indirect (Pathway Activation) | Nrf2, HO-1, SOD, Catalase | Enhanced endogenous antioxidant defense mdpi.commdpi.complos.org |
| Direct (Radical Scavenging) | Hydroxyl groups, Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET) | Neutralization of free radicals nih.gov |
Mechanisms of Neuroprotective Effects
The neuroprotective actions of certain phthalide derivatives, such as 3-n-butylphthalide (NBP), are multifaceted. researchgate.net These effects are linked to the inhibition of inflammatory responses in the brain, protection of mitochondrial function, reduction of oxidative stress, and regulation of apoptosis. researchgate.net By modulating pathways like MAPK, these compounds can influence neuronal survival and plasticity. mdpi.com For instance, some phytochemicals exert neuroprotective effects by modulating autophagy, a cellular process crucial for clearing aggregated proteins that contribute to neurodegenerative diseases. frontiersin.org The inhibition of acetylcholinesterase, leading to enhanced cholinergic function, is another mechanism contributing to neuroprotection. mdpi.com
Mechanisms of Antimicrobial Activity (e.g., antibacterial, antifungal)
The antimicrobial mechanisms of phthalimide derivatives can involve multiple targets. In fungi, some compounds are thought to interfere with the integrity of the cell membrane. For example, the antifungal activity of certain phthalimide aryl esters against Candida albicans was diminished in the presence of exogenous ergosterol (B1671047), suggesting that ergosterol or its biosynthetic pathway is a likely target. nih.govnih.gov Other mechanisms include the inhibition of biofilm formation, which is a critical virulence factor for many pathogenic microbes. mdpi.comopenveterinaryjournal.com Some cobalt complexes with diamine chelate ligands have shown antifungal activity by potentially damaging the mitochondrial membrane or the endoplasmic reticulum, rather than directly targeting the cell wall or ergosterol. frontiersin.org
| Organism | Proposed Mechanism of Action | Target |
| Candida albicans | Interference with cell membrane integrity | Ergosterol biosynthesis pathway nih.govnih.gov |
| Candida albicans | Inhibition of biofilm formation | Biofilm matrix components mdpi.comopenveterinaryjournal.com |
| Various Fungi | Damage to intracellular organelles | Mitochondrial or endoplasmic reticulum membranes frontiersin.org |
Mechanisms of Anticancer/Cytotoxic Action
The anticancer activity of phthalide and related derivatives can be attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. mdpi.com Some pyrrolidone derivatives have demonstrated significant anticancer activity, with certain compounds showing high potency against various cancer cell lines while exhibiting low cytotoxicity towards normal cells. mdpi.com The molecular mechanisms can involve the modulation of signaling pathways that control cell proliferation and survival, such as the MAPK pathway. frontiersin.org For instance, some novel thieno[2,3-d]pyrimidine (B153573) derivatives have shown promising anticancer activity against breast cancer cell lines. alliedacademies.org Similarly, certain pyrrole (B145914) derivatives have displayed potent anti-cancer activity with weak cytotoxicity against normal cells, highlighting their potential for further investigation. benthamscience.com
6 Other Mechanistic Investigations (e.g., anti-HIV, immunosuppressive)
While the primary biological activities of many phthalide and aminopyridine derivatives have been explored in areas such as oncology and neurology, investigations into other potential therapeutic applications, including anti-HIV and immunosuppressive effects, are also of scientific interest. This section reviews the available mechanistic studies concerning the anti-HIV and immunosuppressive potential of compounds structurally related to this compound.
It is important to note that, to date, no specific mechanistic studies or detailed data on the anti-HIV or immunosuppressive activities of this compound itself have been published in peer-reviewed literature. However, the broader classes of compounds to which it belongs—phthalides and aminopyridines—have been the subject of such investigations, providing a basis for potential future research.
Anti-HIV Investigations of Related Compound Classes
The pyridine moiety is a key structural feature in several approved antiretroviral drugs, highlighting its importance in the development of anti-HIV agents. mdpi.comarabjchem.orghilarispublisher.comnih.gov For instance, pyridine-containing compounds have been extensively studied as HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.comhilarispublisher.comnih.gov These inhibitors block the integration of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle. hilarispublisher.com
While no direct anti-HIV data for this compound exists, some phthalide derivatives have been investigated for antiviral properties. For example, certain 3-substituted phthalides have been reported to exhibit a broad spectrum of pharmacological activities, including anti-HIV effects. d-nb.info One study noted that fuscinarin, a phthalide-containing natural product, acts as a potent human CCR5 antagonist, a mechanism that blocks the entry of HIV into host cells. nih.gov Additionally, some synthetic phthalide derivatives have been designed and evaluated for their activity against tobacco mosaic virus (TMV), demonstrating the potential of the phthalide scaffold in antiviral drug discovery. nih.gov
A study on pestalotiolide A, a phthalide derivative isolated from a marine fungus, along with its analogues, demonstrated varying degrees of antiviral activities against several viruses, including Enterovirus 71 (EV71), Respiratory Syncytial Virus (RSV), and Herpes Simplex Virus-1 (HSV-1). koreamed.orgresearchgate.net The preliminary structure-activity relationship (SAR) analysis from this study suggested that modifications to the phthalide core, such as glycosidation and acetylation, significantly influence the antiviral potency. koreamed.orgresearchgate.netscispace.com
The following table summarizes the antiviral activity of pestalotiolide A and its analogues against various viruses.
Table 1: Antiviral Activity of Pestalotiolide A and its Analogues
| Compound | Virus | IC₅₀ (µM) |
|---|---|---|
| Pestalotiolide A (1) | EV71 | 27.7 |
| Analogue (2) | EV71 | 51.6 |
| RSV | 25.6 | |
| HSV-1 | 63.9 | |
| Analogue (4) | Coxsackie B3 virus (Cox-B3) | 19.6 |
| RSV | 21.0 |
Data sourced from studies on pestalotiolide A and its analogues. koreamed.orgresearchgate.netscispace.com
Immunosuppressive Investigations of Related Compound Classes
The investigation of phthalide derivatives for immunosuppressive activity has yielded some pertinent findings. Notably, mycophenolic acid, a well-known immunosuppressant used in organ transplantation, contains a phthalide-like core structure, suggesting the potential of this scaffold in modulating immune responses. researchgate.net Some phthalide derivatives isolated from lichens have also shown immunosuppressive activities. mdpi.com Furthermore, certain farnesylated phthalide derivatives from marine fungi have been identified, though their immunosuppressive properties were not detailed in the available literature. acs.org
On the other hand, 4-aminopyridine (B3432731) and its derivatives are primarily known as potassium channel blockers and have been studied for their neuroprotective effects. nih.govnih.gov While their direct immunosuppressive mechanisms are not their primary mode of action, some studies suggest potential immunomodulatory effects. For instance, 4-aminopyridine may exert effects on Kv1.3 channels, which are expressed on T-cells, a key component of the immune system. nih.gov
A review of phthalimide derivatives, which are structurally related to phthalides, indicated that some of these compounds can elicit either immunosuppressive or immunostimulatory effects. biomedgrid.com
Future Directions and Research Perspectives for 3 4 Pyridylamino Phthalide
Advancements in Stereoselective Synthetic Methodologies
The biological activity of chiral molecules is often dependent on their stereochemistry. For 3-(4-Pyridylamino)phthalide, which possesses a stereocenter at the C3 position of the phthalide (B148349) ring, the development of efficient stereoselective synthetic methods is paramount. Future research will likely focus on moving beyond racemic preparations to the synthesis of single enantiomers, which is crucial for discerning the specific biological activities of each isomer.
Recent progress in the asymmetric synthesis of 3-substituted phthalides provides a roadmap for future work on this compound. thieme-connect.comnih.gov Methodologies such as organocatalytic asymmetric aldol-lactonization reactions and the use of chiral auxiliaries have proven effective for creating enantioenriched phthalide scaffolds. thieme-connect.comacs.org Another promising avenue is the use of transition metal catalysis, including rhodium(III)-catalyzed C-H activation, which allows for the synthesis of complex phthalides from less functionalized starting materials. chemistryviews.org
Future synthetic strategies could involve:
Organocatalysis : Employing chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers, to catalyze the key bond-forming reactions in a stereocontrolled manner. frontiersin.org
Chiral Ligand-Metal Complexes : Developing novel chiral ligands for transition metals (e.g., Ruthenium, Rhodium, Zinc) to achieve high enantioselectivity in cascade reactions that form the phthalide core. nih.gov
Enzyme-Catalyzed Reactions : Exploring biocatalysis to achieve high stereoselectivity under mild, environmentally benign conditions.
| Methodology | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Asymmetric Organocatalysis | Use of small chiral organic molecules (e.g., prolinol derivatives) to induce enantioselectivity. | Metal-free, environmentally benign, high enantiomeric excess (ee). | acs.orgfrontiersin.org |
| Transition Metal Catalysis | Employment of chiral ligand-metal complexes (e.g., Ru, Rh, Zn) to catalyze asymmetric additions or cyclizations. | High turnover numbers, broad substrate scope, high stereoselectivities. | nih.govchemistryviews.org |
| Chiral Auxiliary-Mediated Synthesis | Temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. | Reliable and predictable stereocontrol, auxiliary can often be recovered. | thieme-connect.com |
| Biocatalysis | Use of enzymes to perform stereoselective transformations. | Exceptional selectivity, mild reaction conditions, green chemistry approach. | nih.gov |
Integration of Multidisciplinary Approaches for Mechanistic Elucidation
Understanding the precise mechanism of action of this compound at a molecular level is critical for its rational optimization and application. A singular approach is often insufficient to unravel complex biological interactions. Therefore, the future of mechanistic studies lies in the integration of multiple disciplines, including chemical biology, structural biology, computational chemistry, and systems biology.
Structural Biology : Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) could be used to solve the three-dimensional structure of this compound bound to its biological target, providing direct insight into binding modes and key interactions.
Computational Modeling : In silico methods, such as molecular docking and molecular dynamics simulations, can predict and visualize the interactions between the compound and its putative targets. researchgate.netmdpi.com Quantum mechanical calculations, like Density Functional Theory (DFT), can further aid in the structural elucidation and understanding of the molecule's electronic properties. nih.gov
Spectroscopic Analysis : Advanced NMR and mass spectrometry techniques can characterize the compound and its interactions with biomolecules, helping to identify binding partners and conformational changes. mdpi.comnih.gov
Omics Approaches : Genomics, proteomics, and metabolomics can provide a global view of the cellular pathways affected by this compound, helping to identify its primary targets and off-target effects. cas.org
| Discipline | Techniques | Information Gained | Reference |
|---|---|---|---|
| Structural Biology | X-ray Crystallography, Cryo-EM | High-resolution 3D structure of the compound-target complex. | springernature.com |
| Computational Chemistry | Molecular Docking, DFT, Molecular Dynamics | Prediction of binding affinity, interaction modes, and dynamic behavior. | mdpi.comnih.gov |
| Biophysics & Spectroscopy | NMR, Mass Spectrometry, Isothermal Titration Calorimetry | Confirmation of binding, determination of binding constants, structural changes. | mdpi.commdpi.com |
| Systems Biology | Proteomics, Metabolomics | Identification of affected cellular pathways and potential off-targets. | cas.org |
Exploration of Novel Derivatization Strategies for Targeted Applications
The core structure of this compound serves as a versatile scaffold for chemical modification. Future research will undoubtedly focus on synthesizing a library of derivatives to enhance potency, selectivity, and pharmacokinetic properties for specific applications. Derivatization strategies can be aimed at different parts of the molecule: the phthalide ring, the aminopyridine moiety, or by introducing various linkers and functional groups.
For instance, modifications could be designed to:
Improve Target Specificity : By adding functional groups that interact with unique pockets or residues in the target protein, selectivity can be enhanced. mdpi.com
Modulate Physicochemical Properties : Altering lipophilicity and polarity through derivatization can improve properties like solubility and cell permeability. mdpi.com
Enable Targeted Delivery : Conjugating the molecule to targeting ligands (e.g., antibodies, peptides) or incorporating specific functional groups can facilitate its accumulation in desired tissues or cells.
Facilitate Analysis : Introducing tags or labels through derivatization can aid in tracking and quantifying the compound in complex biological systems, for example, by using picolinoyl derivatization to enhance mass spectrometry signals. nih.gov
Application of Machine Learning and Artificial Intelligence in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical research. spacedev.io These computational tools can accelerate the design-make-test-analyze cycle for this compound and its analogs. springernature.com
Future applications of AI/ML in this context include:
Predictive Modeling : Training ML models on existing data to predict the biological activity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of novel, unsynthesized derivatives. nih.govnih.gov This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis. nih.gov
De Novo Design : Using generative models, such as autoencoders and generative adversarial networks (GANs), to design entirely new molecules based on the this compound scaffold that are optimized for specific properties like high binding affinity or drug-likeness. nih.govmdpi.com
Synthesis Planning : Employing AI-powered retrosynthesis tools to devise the most efficient and cost-effective synthetic routes for target derivatives, a crucial step in accelerating their experimental validation. nih.govphys.org
| AI/ML Application | Description | Potential Impact | Reference |
|---|---|---|---|
| QSAR/QSPR Modeling | Using algorithms (e.g., Random Forest, SVM) to build models that correlate chemical structure with activity and properties. | Rapid virtual screening and prioritization of compounds before synthesis. | mdpi.com |
| Generative Models | Employing deep learning (e.g., VAEs, GANs) to generate novel molecular structures with desired characteristics. | Exploration of new chemical space and scaffold hopping for improved lead compounds. | mdpi.com |
| Retrosynthesis Prediction | AI platforms predict synthetic pathways for a given molecule. | Reduces time and resources spent on designing and optimizing chemical syntheses. | nih.gov |
| Binding Affinity Prediction | Deep learning-based scoring functions to more accurately predict how strongly a compound will bind to its target. | Improves the accuracy of virtual screening and lead identification. | nih.gov |
Development of this compound as a Chemical Biology Tool or Molecular Probe
Beyond therapeutic potential, small molecules like this compound can be developed into valuable tools for chemical biology research. Molecular probes are essential for visualizing and manipulating biological processes within living systems. nih.gov
Future research could focus on transforming the this compound scaffold into:
Fluorescent Probes : By conjugating the molecule to a fluorophore, it could be used to visualize its target's localization and dynamics within cells via fluorescence microscopy. The design would involve linking the core structure to fluorescent groups like resorufin (B1680543) or cyanine (B1664457) dyes. nih.govbohrium.com
Affinity-Based Probes : Derivatizing the compound with a reactive group or a photo-crosslinker would allow for the covalent labeling and subsequent identification of its binding partners using proteomic techniques.
Target-Specific Probes : If the compound shows high selectivity for a particular protein or enzyme, it can be developed as a probe to study the function of that specific target in complex biological pathways. sigmaaldrich.com The design often involves incorporating functionalities for target engagement, enrichment, and detection. sigmaaldrich.com
The development of such probes would not only advance our understanding of the compound's own mechanism but also provide the broader scientific community with a new tool to investigate fundamental biological questions. mdpi.com
Q & A
Q. What are the standard synthetic protocols for 3-(4-Pyridylamino)phthalide, and which reaction parameters require optimization?
The synthesis of phthalide derivatives typically involves multi-step reactions, including nucleophilic substitutions, lactonization, and functional group modifications. For this compound, key steps may include:
- Coupling of pyridylamine to the phthalide backbone via Buchwald-Hartwig amination or Ullmann-type reactions.
- Optimization of reaction conditions : Temperature (e.g., 80–120°C), catalyst loading (e.g., Pd-based catalysts for coupling reactions), and solvent polarity (e.g., DMF or THF) significantly impact yield and purity .
- Purification : Column chromatography or recrystallization is critical to isolate the compound from byproducts like unreacted pyridylamine or dimerized species .
Q. How can spectroscopic methods validate the structural integrity of this compound?
- NMR :
- ¹H NMR : Peaks at δ 7.2–8.5 ppm confirm aromatic protons from the phthalide and pyridyl groups. The absence of δ 2.0–3.0 ppm signals rules out residual acetoxy or methylene intermediates .
- ¹³C NMR : A lactone carbonyl signal near δ 170 ppm confirms the phthalide core .
- IR : A strong absorption band at ~1750 cm⁻¹ corresponds to the lactone C=O stretch. N-H stretches (pyridylamino group) appear at ~3300 cm⁻¹ .
- Mass Spectrometry : A molecular ion peak matching the exact mass (e.g., [M+H]⁺ at m/z 295.1) confirms the molecular formula .
Advanced Research Questions
Q. What mechanistic insights explain the anti-cancer activity of this compound, and how do structural modifications alter potency?
-
Mechanism : The compound may inhibit cancer cell proliferation by targeting kinases (e.g., EGFR or PI3K) or inducing apoptosis via ROS generation. Computational docking studies can predict binding affinities to these targets .
-
Structure-Activity Relationship (SAR) :
Q. How can biosynthetic pathways in Ligusticum species inform the metabolic engineering of phthalide derivatives?
- Gene Discovery : Phthalide biosynthesis in Ligusticum chuanxiong involves P4,5D desaturases , which introduce double bonds at C4/C5. Homologs of these genes (e.g., Lc2OGD1 and Lc2OGD2) can be expressed in microbial hosts (e.g., E. coli) for heterologous production .
- Hybrid Vigor : Hybridization of L. chuanxiong with L. sinensis increases phthalide content (e.g., l-NBP) by 30–50%, suggesting heterosis-driven pathway optimization .
- Challenges : Elucidating the phthalide scaffold-forming enzymes remains a gap; CRISPR-Cas9 screening or transcriptomic analysis of wild-type vs. mutant strains could identify candidates .
Q. What experimental strategies address contradictions in reported biological activities of phthalide derivatives?
- Dose-Response Validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) to confirm IC₅₀ consistency .
- Metabolomic Profiling : LC-MS/MS can detect metabolite interference (e.g., phthalide degradation products) that may skew activity results .
- Computational Modeling : Molecular dynamics simulations resolve discrepancies in target binding predictions, especially for enantiomers or tautomers .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing factors affecting phthalide synthesis yields?
- Multivariate Analysis (MANOVA) : Test the impact of variables like temperature, catalyst type, and solvent polarity on yield and purity. For example, a MANOVA study on phthalide synthesis identified catalyst loading as the most significant factor (p < 0.01) .
- Design of Experiments (DoE) : Use a Box-Behnken design to optimize reaction parameters with minimal experimental runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
